4-Amino-2-((ethylamino)methyl)phenol
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Overview
Description
4-Amino-2-((ethylamino)methyl)phenol is an organic compound with the molecular formula C9H14N2O It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and an ethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((ethylamino)methyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-nitrophenol with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation is a common technique used to reduce the nitro group to an amino group, utilizing catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((ethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2-((ethylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-((ethylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylphenol: Similar in structure but lacks the ethylamino group.
2-(Methylamino)phenol: Contains a methylamino group instead of an ethylamino group.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and dimethylamino group.
Uniqueness
4-Amino-2-((ethylamino)methyl)phenol is unique due to the presence of both an amino group and an ethylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-2-(ethylaminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHECSLQUJPKGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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